
2,3-Dimethylidene-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylidene-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as dihydrofurans. It is characterized by a five-membered ring containing an oxygen atom and two double bonds at the 2 and 3 positions. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylidene-2,3-dihydrofuran can be synthesized through several methods. One common approach involves the generation of benzofuran-2,3-quinodimethane from the corresponding silyl acetate at low temperatures. This intermediate reacts efficiently with various reactive Diels-Alder dienophiles, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylidene-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethylidene-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 2,3-dimethylidene-2,3-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of double bonds and an oxygen atom in its structure. These features allow it to act as a reactive intermediate in Diels-Alder reactions, cycloadditions, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dimethylidene-2,3-dihydrofuran include:
2,3-Dihydrofuran: A related compound with similar reactivity but lacking the double bonds at the 2 and 3 positions.
2,3-Dimethylidene-2,3-dihydrobenzofuran: A benzofuran derivative with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of an oxygen atom in a five-membered ring. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
73567-98-3 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
2,3-dimethylidenefuran |
InChI |
InChI=1S/C6H6O/c1-5-3-4-7-6(5)2/h3-4H,1-2H2 |
InChI Key |
GHDUZXMDGUZULB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=COC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
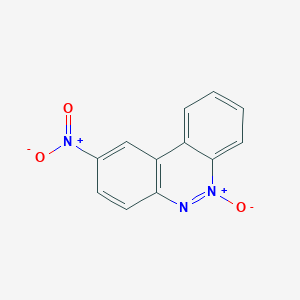
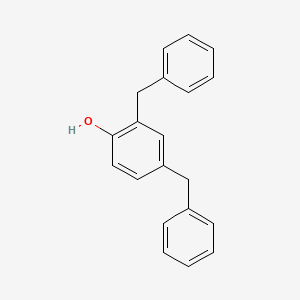
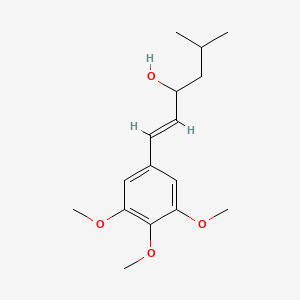
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
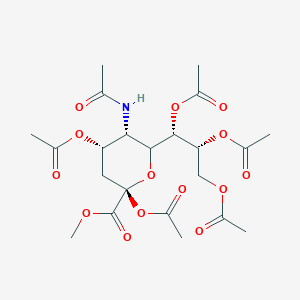
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
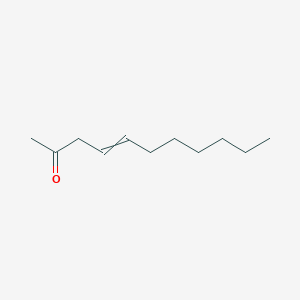
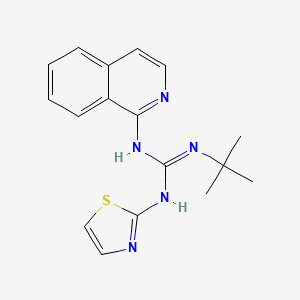
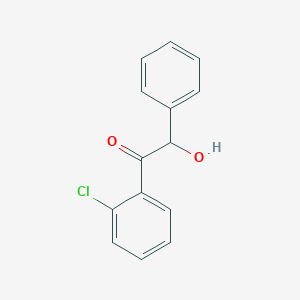
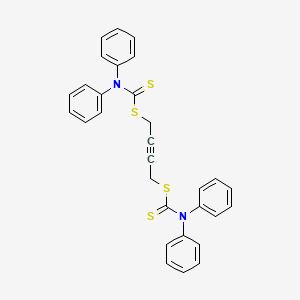
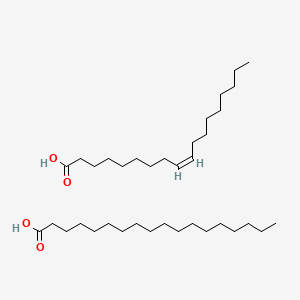

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
